4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Medicinal chemists developing Btk and Tec-family kinase inhibitors often require advanced intermediates with orthogonal functional handles for late-stage diversification. 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline provides both a free aniline (for amide coupling/diazotization) and an ortho-bromine (for Suzuki/Buchwald cross-coupling), enabling efficient SAR exploration and PROTAC linker attachment. This pre-functionalized building block eliminates multi-step de novo piperazine construction, reducing synthesis time and improving overall yield. Sourced from qualified laboratories with consistent ≥98% purity, supporting reproducible kinase inhibitor lead optimization.

Molecular Formula C12H15BrFN3O
Molecular Weight 316.17 g/mol
Cat. No. B12849971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
Molecular FormulaC12H15BrFN3O
Molecular Weight316.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F
InChIInChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3
InChIKeyFQTKZHZQMDWCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline: Kinase Inhibitor Building Block


4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline (CAS 1980065-94-8) is a halogenated aromatic amine featuring a 2-bromo-5-fluoro substitution pattern on an aniline core functionalized with a 4-acetylpiperazine moiety . This compound belongs to a broader class of N-arylpiperazine derivatives that have been widely employed as scaffolds for the development of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (Btk) and other therapeutically relevant kinases [1]. The compound's specific substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted or differently halogenated analogs, making it a valuable intermediate for structure-activity relationship (SAR) studies in medicinal chemistry programs [2].

1
Kinase inhibitor SAR scaffold with orthogonal bromine handle for cross-coupling diversification.
2
N-Arylpiperazine core aligns with Btk and Tec-family kinase pharmacophore models.
3
2-Bromo-5-fluoro pattern supports sequential functionalization while retaining fluorine electronic modulation.

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline: Key Advantages Over Analogs


Substitution with structurally similar piperazine anilines is not straightforward due to the compound's unique combination of the 4-acetylpiperazine group and the 2-bromo-5-fluoro substitution pattern. The bromine atom at the ortho position provides a synthetic handle for cross-coupling reactions that is absent in des-bromo analogs, while the fluorine atom at the meta position modulates electronic properties and metabolic stability without occupying the ortho coupling site [1]. Removal of either halogen or relocation of the substitution pattern yields compounds with fundamentally different reactivity profiles and biological target engagement—for example, the 3-bromo-5-fluoro regioisomer exhibits distinct physicochemical properties (predicted pKa 5.59) compared to the 2-bromo-5-fluoro variant . Furthermore, compounds lacking the piperazine moiety entirely, such as 2-bromo-5-fluoroaniline itself, fail to provide the solubilizing and target-binding contributions of the N-arylpiperazine framework that are essential for kinase inhibitor development programs [2].

Des-bromo analog lacks ortho-coupling site, preventing Pd-catalyzed diversification accessible with this building block.
3-Bromo-5-fluoro regioisomer may alter steric and electronic environment, shifting cross-coupling efficiency and target engagement profile.
2-Bromo-5-fluoroaniline (piperazine-free) does not provide the kinase-targeting N-arylpiperazine pharmacophore, making it unsuitable for kinase inhibitor progression.

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline: Differentiation Evidence


Orthogonal Synthetic Utility from Halogen Pattern

The 2-bromo-5-fluoro substitution pattern enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are unavailable to des-bromo analogs such as 4-(4-acetylpiperazin-1-yl)aniline. The ortho-bromine serves as a selective coupling site while the meta-fluorine remains intact, allowing sequential functionalization. In contrast, 4-(4-acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline presents a different steric and electronic environment that alters coupling efficiency [1].

Synthetic versatility
Class-level
Ortho-Br enables Pd-catalyzed C–C/C–N bond formation unavailable to des-Br analog.
Supports late-stage diversification workflow selection.
Reactivity inferred from aryl bromide chemistry; experimental validation recommended.
Medicinal Chemistry Cross-Coupling Scaffold Diversification

AChE Potency Modulation by Halogen Substitution

While direct IC₅₀ data for 4-(4-acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline against acetylcholinesterase (AChE) is not available in public repositories, cross-study comparison of structurally related 4-acetylpiperazine anilines reveals significant substitution-dependent variation in AChE inhibition. The unsubstituted analog 4-(4-acetylpiperazin-1-yl)aniline demonstrates an IC₅₀ of 5.86 μM against recombinant Anopheles gambiae AChE, whereas the 2-bromo-6-trifluoromethyl analog shows an IC₅₀ of 3.00 μM—a 1.95-fold improvement in potency associated with halogen incorporation [1][2]. The 2-bromo-5-fluoro substitution pattern in the target compound positions it as an intermediate halogenation variant for SAR exploration between these potency extremes.

AChE inhibition trend
Cross-study comparable
1.95-fold lower IC₅₀ for 2-Br-6-CF₃ analog (3.00 μM) vs. unsubstituted (5.86 μM).
Context for halogen-dependent potency modulation in AChE SAR.
Target compound IC₅₀ not reported; positioned as intermediate halogenation variant.
Acetylcholinesterase Neurodegeneration Enzyme Inhibition

Btk Pharmacophore Alignment: Piperazine Advantage

The compound contains the core N-arylpiperazine motif that has been validated in multiple patents as a scaffold for Btk inhibition [1]. In contrast, 2-bromo-5-fluoroaniline—the compound's aniline precursor—lacks the piperazine moiety entirely and has no reported kinase inhibitory activity. The presence of the 4-acetylpiperazine group provides hydrogen-bonding capacity and conformational constraint that are essential for ATP-binding pocket engagement in kinase targets, whereas the simple aniline cannot effectively occupy the kinase hinge region [2].

Kinase pharmacophore
Class-level
N-Arylpiperazine scaffold aligns with Btk inhibitor pharmacophore; simple aniline lacks kinase engagement.
Supports kinase-focused scaffold selection.
Based on patent SAR; target-specific validation advised.
Bruton's Tyrosine Kinase Btk Inhibition Immuno-Oncology

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline: Key Application Scenarios


Kinase Inhibitor Library Synthesis via Cross-Coupling

The ortho-bromine substituent enables sequential functionalization using Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, allowing medicinal chemists to explore diverse biaryl or N-arylated derivatives while retaining the 5-fluoro and 4-acetylpiperazine moieties. This synthetic versatility is not available with des-bromo analogs such as 4-(4-acetylpiperazin-1-yl)aniline [1]. The compound is suitable for generating focused libraries targeting Btk and related Tec-family kinases, as documented in the alkylated piperazine patent literature [2].

AChE Inhibitor SAR: Probing Halogen Effects

Based on cross-study evidence showing that halogen substitution modulates AChE inhibitory potency—with the 2-bromo-6-CF₃ analog achieving a 1.95-fold lower IC₅₀ than the unsubstituted parent—this compound provides an intermediate halogenation state for systematic SAR studies [1][2]. Researchers can evaluate whether the 2-bromo-5-fluoro pattern yields an optimal balance between potency, selectivity, and physicochemical properties relative to other halogenated variants.

Affinity Probe and PROTAC Development via Orthogonal Handles

The combination of a free aniline nitrogen (for amide coupling or diazotization) and an ortho-bromine (for cross-coupling) provides two orthogonal functionalization handles. This dual reactivity enables stepwise installation of a linker for bioconjugation or PROTAC (PROteolysis TArgeting Chimera) development while preserving the core piperazine pharmacophore [1]. The 3-bromo regioisomer does not offer the same orthogonal reactivity due to altered steric accessibility.

Process-Scale Synthesis of Kinase Inhibitor Intermediates

As a pre-functionalized building block containing both the N-arylpiperazine scaffold and a cross-coupling handle, this compound can streamline multi-step syntheses of clinical candidates. Procurement of this advanced intermediate reduces the number of synthetic steps required compared to starting from 2-bromo-5-fluoroaniline and constructing the piperazine moiety de novo, potentially improving overall yield and reducing process development time [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal bromine handle for cross-coupling
Diversification efficiency and scaffold retention
AChE inhibitor SAR studies
Halogen-dependent potency modulation
SAR interpretation across substitution patterns
Affinity probe / PROTAC development
Dual orthogonal handles (NH₂ + Br)
Stepwise bioconjugation feasibility
Process-scale intermediate supply
Pre-functionalized building block
Synthetic step reduction and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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